N-(3-acetylphenyl)-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide
CAS No.:
Cat. No.: VC14964698
Molecular Formula: C22H26N4O3
Molecular Weight: 394.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H26N4O3 |
|---|---|
| Molecular Weight | 394.5 g/mol |
| IUPAC Name | N-(3-acetylphenyl)-5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentanamide |
| Standard InChI | InChI=1S/C22H26N4O3/c1-17(27)18-6-4-7-19(16-18)24-21(28)9-5-10-22(29)26-14-12-25(13-15-26)20-8-2-3-11-23-20/h2-4,6-8,11,16H,5,9-10,12-15H2,1H3,(H,24,28) |
| Standard InChI Key | MDOCWTOXPSIEIL-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CC(=CC=C1)NC(=O)CCCC(=O)N2CCN(CC2)C3=CC=CC=N3 |
Introduction
N-(3-acetylphenyl)-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide is a synthetic compound belonging to the class of amides. It features a complex structure characterized by multiple functional groups, including a ketone and a piperazine moiety. This compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
Synthesis and Chemical Reactions
The synthesis of N-(3-acetylphenyl)-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide typically involves the reaction of specific precursors under controlled conditions. The exact synthesis pathway may vary depending on the availability of starting materials and the desired yield and purity. Common steps include the formation of the piperazine intermediate and its subsequent coupling with the acetylphenyl group.
Synthesis Steps:
-
Formation of Piperazine Intermediate: This involves the synthesis or procurement of a 4-(2-pyridyl)piperazine derivative.
-
Coupling with Acetylphenyl Group: The piperazine intermediate is then coupled with a 3-acetylphenyl group to form the final compound.
Potential Applications and Mechanism of Action
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume